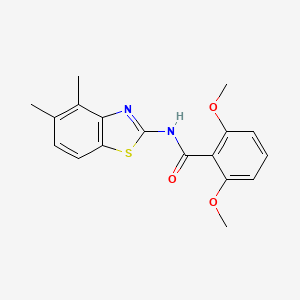

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide

Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide is a benzamide derivative featuring a 2,6-dimethoxybenzoyl core linked to a 4,5-dimethyl-substituted benzothiazole moiety.

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-10-8-9-14-16(11(10)2)19-18(24-14)20-17(21)15-12(22-3)6-5-7-13(15)23-4/h5-9H,1-4H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUPTEOGAIIZTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=C(C=CC=C3OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide can be represented as follows:

- IUPAC Name : N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide

- Molecular Formula : CHNOS

- CAS Number : Not specified in available literature.

This compound features a benzothiazole moiety which is known for its diverse biological activities.

The biological activity of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide primarily involves its interaction with specific molecular targets:

- Cell Cycle Regulation : The compound has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in various cancer cell lines. This mechanism is crucial for its potential as an anticancer agent.

- Mitochondrial Interaction : It interacts with mitochondrial proteins, altering the balance between pro-apoptotic and anti-apoptotic factors. This property enhances its ability to induce programmed cell death in malignant cells .

Anticancer Activity

Research indicates that N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes its effects on different cancer types:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

Antifungal Activity

In addition to its anticancer properties, this compound has demonstrated antifungal activity against various fungal strains:

| Fungal Strain | Inhibition Rate (%) at 100 mg/L | Reference |

|---|---|---|

| Botrytis cinereal | 84.4 | |

| Fusarium graminearum | 46.4 | |

| Thanatephorus cucumeris | 37.5 |

Toxicity Studies

Toxicity assessments have been conducted using zebrafish embryos as a model organism. The acute toxicity of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide was determined to be low:

| Compound | LC50 (mg/L) | Toxicity Classification |

|---|---|---|

| N-(4,5-dimethyl...) | 20.58 | Low Toxicity |

These findings suggest that while the compound is effective against certain pathogens and cancer cells, it exhibits a low level of toxicity towards aquatic organisms .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzamide in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone.

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties of this compound against Botrytis cinereal. The results indicated that it outperformed conventional antifungal agents at equivalent concentrations, highlighting its potential as an effective agricultural fungicide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide), a well-characterized herbicide, and other benzamide derivatives.

Hypothesized Structure-Activity Relationships (SAR)

Substituent Effects :

- Benzothiazole vs. Isoxazole : The benzothiazole’s aromaticity and sulfur atom may improve binding to hydrophobic enzyme pockets compared to isoxaben’s oxygen-rich isoxazole.

- Alkyl vs. Dimethyl Groups : Isoxaben’s branched alkyl chain aids solubility and uptake, while the dimethyl groups on the target compound may enhance stability but reduce solubility.

Biological Implications :

- If the target compound acts as a CBI, its efficacy could differ due to steric or electronic effects. Testing against model plants (e.g., Arabidopsis) would clarify this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.